N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 236.74 g/mol. This compound is significant in organic synthesis and medicinal chemistry, serving as a building block for various pharmaceutical applications. It is classified under piperidine derivatives, which are known for their diverse biological activities.
N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride can be synthesized from piperidine and 3-methoxypropylamine through a series of chemical reactions. It falls under the category of carboxamides, which are characterized by the presence of a carbonyl group attached to a nitrogen atom. Its classification also includes being a hydrochloride salt, which enhances its solubility in water, making it more suitable for biological applications.
The synthesis of N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride typically involves several key steps:
One common synthetic route involves the protection of primary amines, followed by nucleophilic substitution reactions. The process may include the use of catalysts such as boron trifluoride in ether solvents to facilitate the reaction, yielding the desired compound with significant efficiency .
The molecular structure of N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride consists of a piperidine ring substituted at the nitrogen atom with a 3-methoxypropyl group and a carboxamide functional group at the 4-position.
InChI=1S/C10H20N2O2.ClH/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3,(H,12,13);1H
PAZMNVYRVRSSAN-UHFFFAOYSA-N
This structural data allows for further computational studies and comparisons with similar compounds.
N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific biological targets, primarily enzymes and receptors within cellular pathways. It may act as an inhibitor or modulator of certain biochemical processes, contributing to its therapeutic effects in various biological assays .
Relevant data indicate that these properties make it suitable for both laboratory research and potential industrial applications .
N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride has several significant applications:
This compound exemplifies the versatility of piperidine derivatives in scientific research and industry, highlighting its importance in advancing medicinal chemistry and related fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: